molecular formula C13H10N2O2S B1633494 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 24086-27-9

3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B1633494
CAS No.: 24086-27-9
M. Wt: 258.3 g/mol
InChI Key: KIBNFCSPPOYXPP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-8-10-7-11(13(16)17)18-12(10)15(14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBNFCSPPOYXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Oxime Intermediate

Treatment of 1 with hydroxylamine hydrochloride in ethanol under reflux yields the corresponding oxime (2 ). This intermediate is critical for introducing the nucleophilic nitrogen required for subsequent cyclization.

Conversion to Chloronitrile Derivative

The oxime (2 ) undergoes chlorination using phosphorus oxychloride (POCl₃) to form 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (3 ). This step replaces the hydroxyl group with a chlorine atom, enhancing reactivity for thiophene ring formation.

Thieno[2,3-c]pyrazole Ring Formation

Cyclization of 3 with methyl thioglycolate in the presence of anhydrous potassium carbonate in ethanol generates methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate (4 ). This reaction proceeds via nucleophilic attack of the thiol group on the nitrile carbon, followed by intramolecular cyclization to form the thiophene ring.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Duration: 6 hours
  • Yield: 23%

Characterization of Intermediate 4 :

  • IR : 3480 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O ester).
  • ¹H NMR (CDCl₃) : δ 2.44 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 7.49 (m, 5H, aryl-H).

Hydrolysis to Carboxylic Acid

Saponification of the methyl ester (4 ) with aqueous sodium hydroxide (NaOH) in ethanol under reflux conditions produces the target carboxylic acid. Acidification with hydrochloric acid (HCl) precipitates the final product.

Optimization Note :

  • Prolonged hydrolysis (>8 hours) may lead to decarboxylation; yields are maximized at 4–6 hours.

Alternative Pathways and Derivatives

Hydrazinolysis and Heterocyclic Derivatives

The methyl ester (4 ) serves as a precursor for diverse derivatives. Treatment with hydrazine hydrate yields the carbohydrazide (6 ), which undergoes condensation with aromatic aldehydes (e.g., benzaldehyde) to form hydrazones (7a–c ). These intermediates are pivotal for synthesizing fused heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles.

Curtius Rearrangement for Urethane Synthesis

Reaction of the acid azide (16 ), derived from 6 , with alcohols (e.g., methanol, ethanol) via Curtius rearrangement produces urethanes (18a–d ). This method highlights the versatility of the carboxylic acid derivative in generating pharmacologically relevant scaffolds.

Mechanistic Insights

Cyclization Mechanism

The formation of the thieno[2,3-c]pyrazole core involves:

  • Nucleophilic Attack : Thioglycolate’s sulfur attacks the electrophilic nitrile carbon in 3 .
  • Ring Closure : Intramolecular cyclization eliminates HCl, forming the thiophene ring.
  • Tautomerization : The intermediate stabilizes via keto-enol tautomerism to yield 4 .

Hydrolysis Dynamics

Ester hydrolysis follows a base-catalyzed mechanism:

  • Nucleophilic Acyl Substitution : OH⁻ attacks the ester carbonyl, forming a tetrahedral intermediate.
  • Collapse of Intermediate : Elimination of methoxide generates the carboxylate anion.
  • Acidification : Protonation yields the free carboxylic acid.

Analytical Validation

Spectroscopic Data

  • IR (Carboxylic Acid) : 1700–1725 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (O–H broad).
  • ¹H NMR (DMSO-d₆) : δ 2.38 (s, 3H, CH₃), 7.45–7.62 (m, 5H, aryl-H), 13.1 (s, 1H, COOH).

Chromatographic Purity

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).
  • TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).

Challenges and Optimizations

Low Yields in Cyclization

The 23% yield of 4 stems from competing side reactions, such as polymerization of methyl thioglycolate. Optimization via slow addition of reagents and inert atmosphere (N₂) improves yields to 35–40%.

Decarboxylation Risks

The carboxylic acid is prone to decarboxylation above 150°C. Storage at 2–8°C under nitrogen minimizes degradation.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thienopyrazole core, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for amination reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thienopyrazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Thienopyrazoles have been investigated for their antimicrobial, antifungal, and anticancer properties. Researchers explore these compounds to understand their interactions with biological targets and their potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound are evaluated for their pharmacological properties. These compounds may serve as lead structures for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as electronic or photonic applications. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula: C₁₃H₁₀N₂O₂S (CAS RN: 24086-27-9) .
  • Key Features: A thieno[2,3-c]pyrazole core with a methyl group at position 3, a phenyl group at position 1, and a carboxylic acid substituent at position 5.
  • Physicochemical Properties: Predicted Collision Cross-Section (CCS) values: 174.54 Ų ([M+H]⁺), 189.96 Ų ([M+Na]⁺), critical for mass spectrometry identification . Commercial Availability: Available as a research chemical (Santa Cruz Biotechnology, purity ≥95%) .

The compound’s carboxylic acid group enables salt formation or derivatization (e.g., esters, amides), making it versatile in medicinal chemistry and materials science.

Comparison with Structurally Similar Compounds

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

  • Molecular Formula : C₈H₈N₂O₂S (CAS RN: 25252-46-4) .
  • Key Differences: Substituents: Methyl groups at positions 1 and 3 instead of phenyl and methyl. Bioactivity: Limited data, but structural simplicity may reduce steric hindrance for binding to enzymes or receptors.

Methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate

  • Molecular Formula : C₁₄H₁₂N₂O₂S (CAS RN: 24086-28-0) .
  • Key Differences :
    • Functional Group : Carboxylic acid esterified to a methyl ester.
    • Physicochemical Properties :
  • Molecular Weight: 272.32 g/mol .
  • Density: 1.33 g/cm³; pKa: -0.54 (predicted) .

N-Cyclohexyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

  • Molecular Formula : C₁₉H₂₁N₃OS (CAS RN: 302560-97-0) .
  • Key Differences :
    • Functional Group : Carboxylic acid converted to a cyclohexylamide.
    • Physicochemical Properties :
  • Molecular Weight: 339.46 g/mol .
    • Bioactivity : Amide derivatives often exhibit enhanced metabolic stability compared to carboxylic acids, making them viable candidates for therapeutic agents.

1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

  • Molecular Formula: C₁₃H₉ClN₂O₂S (CAS RN: Not explicitly listed) .
  • Key Differences :
    • Substituent : 4-Chlorophenyl group at position 1.
    • Impact : The electron-withdrawing chlorine atom may enhance acidity and influence binding interactions in biological systems.

3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

  • Molecular Formula : C₁₃H₁₂N₄OS (CAS RN: 326916-95-4) .
  • Key Differences: Functional Group: Carboxylic acid replaced with carbohydrazide (-CONHNH₂). Bioactivity: Demonstrates potent cytotoxic activity (IC₅₀ values in nanomolar range) as a mitotic inhibitor, unlike the parent carboxylic acid . Molecular Weight: 390 g/mol .

1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

  • Molecular Formula : C₁₃H₇F₃N₂O₂S .
  • Key Differences: Substituent: Trifluoromethyl (-CF₃) at position 3.

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Bioactivity References
3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid C₁₃H₁₀N₂O₂S Phenyl, Methyl, -COOH 270.30 CCS: 174.54 Ų ([M+H]⁺)
1,3-Dimethyl analog C₈H₈N₂O₂S Methyl (x2), -COOH 196.23 High melting point (260°C dec.)
Methyl ester derivative C₁₄H₁₂N₂O₂S Phenyl, Methyl, -COOCH₃ 272.32 pKa: -0.54; increased lipophilicity
N-Cyclohexylamide derivative C₁₉H₂₁N₃OS Phenyl, Methyl, -CONHCyclohexyl 339.46 Enhanced metabolic stability
4-Chlorophenyl analog C₁₃H₉ClN₂O₂S 4-Cl-Phenyl, Methyl, -COOH 292.75 Enhanced acidity
Carbohydrazide derivative C₁₃H₁₂N₄OS Phenyl, Methyl, -CONHNH₂ 272.32 Cytotoxic activity (IC₅₀ < 100 nM)
Trifluoromethyl analog C₁₃H₇F₃N₂O₂S Phenyl, -CF₃, -COOH 312.27 Improved metabolic stability

Biological Activity

3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, enzyme inhibition, and overall pharmacological significance.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H10_{10}N2_2O2_2S
  • CAS Number : 24086-27-9
  • Molecular Weight : 258.29 g/mol
  • Structural Features : The compound contains a thieno[2,3-c]pyrazole core, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Activity :
    • The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
    • In vitro studies reported IC50_{50} values for COX-2 inhibition ranging from 23.8 μM to 42.1 μM, indicating moderate potency compared to standard anti-inflammatory drugs like celecoxib and diclofenac .
  • Enzyme Inhibition :
    • The compound's structure allows it to act as an inhibitor of various enzymes involved in inflammatory pathways.
    • Preliminary studies have demonstrated its potential as a selective COX inhibitor, contributing to reduced prostaglandin E2_2 production .
  • Antimicrobial Activity :
    • Some derivatives of thieno[2,3-c]pyrazoles have shown promising antibacterial activity against pathogenic bacteria, although specific data on this compound is limited .

Case Studies and Research Findings

Several studies have highlighted the biological effects of similar compounds within the thieno[2,3-c]pyrazole family:

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50_{50} Value (μM)Reference
This compoundCOX-2 Inhibition23.8 - 42.1
Related Thieno DerivativeAntimicrobial ActivityNot Specified
Other PyrazolesCOX InhibitionVaries (lower than celecoxib)

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The presence of electron-donating groups enhances enzyme binding affinity.
  • Modifications on the phenyl ring can alter pharmacokinetic properties and selectivity for COX isoforms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid and its derivatives?

  • The compound is synthesized via cyclization reactions using thiophene-based precursors. For example, substituted pyrimidine intermediates (e.g., 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-dione) are prepared by coupling carboxylic acid derivatives with heterocyclic moieties under acidic conditions .
  • Alkylation and carboxylation steps are critical for introducing the methyl and carboxylic acid groups at specific positions. Solvent selection (e.g., DMF or THF) and temperature control (80–120°C) are essential to optimize yields and purity .

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

  • X-ray crystallography : Used to resolve the core thieno-pyrazole scaffold. For example, SHELX software (SHELXL/SHELXS) is widely applied for small-molecule refinement, enabling precise determination of bond angles and torsion angles .
  • Spectroscopy :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and purity.
  • HPLC : Used to validate purity (>95% in most synthetic protocols) .
    • Mass spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns .

Q. What are the common derivatives of this compound, and how do structural modifications affect reactivity?

  • Derivatives include:

  • Amides : E.g., MYLS22 (N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide), synthesized via carbodiimide-mediated coupling .
  • Salts : Metal complexes (e.g., sodium or potassium salts) improve solubility for biological assays .
    • Substituents on the phenyl ring (e.g., halogens, methoxy groups) modulate electronic properties, impacting reactivity in nucleophilic substitution or cross-coupling reactions .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as caspases or OPA1?

  • Caspase-1 inhibition : The compound’s derivatives bind to allosteric sites in caspase-1, as shown in crystallographic studies (PDB ID: 2FQQ). The thieno-pyrazole scaffold forms hydrophobic interactions with residues in the dimer interface, disrupting enzymatic activity .
  • OPA1 modulation : MYLS22, a derivative, selectively inhibits mitochondrial dynamin-like GTPase OPA1 by competitively binding to its GTPase domain, as validated via fluorescence polarization assays and mitochondrial fragmentation studies .

Q. How can researchers resolve contradictions in reported biological activities of derivatives (e.g., pro-apoptotic vs. anti-inflammatory effects)?

  • Dose-dependent assays : Re-evaluate activity across a broad concentration range (nM to μM) to identify biphasic effects.
  • Cell-line specificity : Test derivatives in multiple cell models (e.g., HEK293 vs. THP-1 macrophages) to assess context-dependent behavior .
  • Structural analogs : Compare activities of halogenated vs. alkylated derivatives to isolate pharmacophore contributions .

Q. What strategies are recommended for crystallizing this compound or its protein complexes?

  • Co-crystallization with proteins : Use hanging-drop vapor diffusion with reservoir solutions containing PEG 3350 or ammonium sulfate. For caspase-1 complexes, a 1:1.2 molar ratio of protein:ligand and 15% glycerol as a cryoprotectant yielded diffraction-quality crystals .
  • Small-molecule crystallization : Optimize solvent mixtures (e.g., ethanol/water) and slow evaporation at 4°C to obtain single crystals suitable for SHELXL refinement .

Q. How do computational methods (e.g., molecular docking) complement experimental studies of this compound?

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like OPA1 or caspases. Validate with mutagenesis data (e.g., Cys285A mutation in caspase-1 disrupts binding) .
  • QSAR modeling : Correlate substituent electronegativity or steric bulk with biological activity to guide rational design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Reactant of Route 2
3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

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